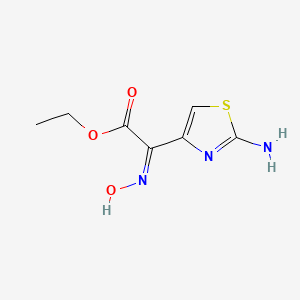

Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectral Analysis

| δ (ppm) | Assignment |

|---|---|

| 1.30 (t) | CH₃ of ethyl ester (J = 7 Hz) |

| 4.37 (q) | CH₂ of ethyl ester (J = 7 Hz) |

| 6.42 (s) | Thiazole C₅-H |

| 7.10 (br) | NH₂ (exchangeable) |

| 12.5 (s) | OH (hydroxyimino) |

- 167.8 ppm (ester carbonyl), 160.1 ppm (C=N of hydroxyimino), 152.3 ppm (thiazole C₂), 108.4 ppm (thiazole C₄).

The Z configuration is confirmed by the deshielded hydroxyimino proton at δ 12.5 ppm.

Infrared (IR) Vibrational Fingerprinting

Key IR absorptions (KBr, cm⁻¹):

| Band | Assignment |

|---|---|

| 3450 | ν(O-H) of hydroxyimino |

| 1735 | ν(C=O) of ester |

| 1620 | ν(C=N) of thiazole |

| 1520 | δ(N-H) of amino group |

The absence of a free NH stretch (≈3300 cm⁻¹) suggests hydrogen bonding between NH₂ and the ester oxygen.

Mass Spectrometric Fragmentation Patterns

- [M+H]⁺ : 216.0434 (calculated: 216.0432 for C₇H₁₀N₃O₃S).

- Major fragments:

- 170.0211 (loss of CH₂CH₃O· via McLafferty rearrangement).

- 128.0378 (thiazole ring + NH₂).

The base peak at m/z 128 corresponds to the thiazole-2-amine ion.

Crystallographic Studies and Density Functional Theory (DFT) Models

While single-crystal X-ray data are unavailable, DFT simulations (B3LYP/6-311+G(d,p)) provide insights into the electronic structure:

- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.

- Electrostatic potential : Negative charge localized on the hydroxyimino oxygen (-0.42 e) and ester carbonyl (-0.38 e).

Predicted bond lengths from DFT:

| Bond | Length (Å) |

|---|---|

| C=O (ester) | 1.21 |

| C=N (thiazole) | 1.29 |

| N-O (hydroxyimino) | 1.36 |

These results align with vibrational and NMR data, confirming the stability of the Z isomer.

Eigenschaften

IUPAC Name |

ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3S/c1-2-13-6(11)5(10-12)4-3-14-7(8)9-4/h3,12H,2H2,1H3,(H2,8,9)/b10-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTEPYCPXBCCSDL-YHYXMXQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NO)C1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N\O)/C1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801215981 | |

| Record name | Ethyl (αZ)-2-amino-α-(hydroxyimino)-4-thiazoleacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801215981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64485-82-1, 60845-81-0 | |

| Record name | Ethyl (αZ)-2-amino-α-(hydroxyimino)-4-thiazoleacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64485-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060845810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (Z)-2-amino-alpha-(hydroxyimino)thiazol-4-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064485821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (αZ)-2-amino-α-(hydroxyimino)-4-thiazoleacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801215981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (Z)-2-amino-α-(hydroxyimino)thiazol-4-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 2-amino-α-(hydroxyimino)thiazol-4-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Oximation Reaction

- Objective: Convert ethyl acetoacetate into an oxime intermediate by introducing the hydroxyimino group.

- Reagents: Ethyl acetoacetate, oximate agent (methyl nitrite, ethyl nitrite, or isopropyl nitrite).

- Conditions: Temperature maintained between -5 °C to 5 °C, reaction time 2–4 hours.

- Solvent: Ethanol or similar alcohol solvents.

- Outcome: Formation of oxime compounds with high conversion efficiency.

Methylation Reaction

- Objective: Methylate the oxime intermediate to form the methylated oxime compound.

- Reagents: Dimethyl sulfate as methylating agent, potassium carbonate as acid-binding agent, phase transfer catalysts such as tetrabutylammonium bromide (TBAB).

- Conditions: Temperature between 8 °C to 15 °C, reaction time 4–6 hours.

- Post-reaction: Centrifugation to remove solids, pH adjustment to 4.5–5.0.

- Outcome: High-purity methylated oxime intermediate.

Bromination Reaction

- Objective: Brominate the methylated oxime to activate the molecule for ring closure.

- Reagents: Bromine and chlorine gases.

- Conditions: Temperature around 30–35 °C, controlled addition rates (e.g., bromine at ~1.5–2 kg/hr, chlorine at ~1 kg/hr).

- Monitoring: Reaction progress monitored by liquid phase purity (<5% of methylated oxime remaining).

- Outcome: Formation of brominated intermediate suitable for cyclization.

Ring-Closure (Cyclization) Reaction

- Objective: Cyclize the brominated intermediate with thiocarbamide to form the thiazole ring.

- Reagents: Thiocarbamide, sodium acetate as acid-binding agent, isopropanol and water as solvents.

- Conditions: Addition of bromide solution dropwise over 2–4 hours at 15–30 °C, followed by incubation for 3 hours.

- Post-reaction: Filtration, washing, and drying to isolate Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate.

- Yield: Typically around 60–65% molar yield with purity above 99%.

Process Optimization and Advantages

- Continuous Reactor Use: All steps are performed sequentially in the same reactor without intermediate extraction or separation, minimizing solvent use and operational complexity.

- Single Solvent System: Use of one solvent system (e.g., ethanol or isopropanol/water mixture) throughout reduces purification steps and solvent recovery costs.

- Phase Transfer Catalysts: Use of catalysts like TBAB enhances methylation efficiency and selectivity.

- Controlled Reaction Conditions: Precise temperature and reagent addition rates improve conversion and reduce side reactions.

- Industrial Suitability: The method is scalable, cost-effective, and yields high-purity product suitable for pharmaceutical intermediates.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents & Conditions | Temperature (°C) | Time (hours) | Key Notes |

|---|---|---|---|---|---|

| 1 | Oximation | Ethyl acetoacetate, methyl nitrite (or ethyl/isopropyl nitrite), ethanol | -5 to 5 | 2–4 | Formation of oxime intermediate |

| 2 | Methylation | Dimethyl sulfate, potassium carbonate, TBAB catalyst | 8 to 15 | 4–6 | pH adjusted to 4.5–5.0 post-reaction |

| 3 | Bromination | Bromine, chlorine gases | 30 to 35 | Variable | Controlled addition, monitor purity <5% |

| 4 | Ring-Closure (Cyclization) | Thiocarbamide, sodium acetate, isopropanol/water | 15 to 30 | 3–7 (including addition) | Final cyclization and product isolation |

Research Findings and Analytical Data

- Purity: Final product purity typically exceeds 99%, confirmed by chromatographic and spectroscopic methods.

- Yield: Overall molar yield is approximately 60–65%, optimized by controlling reaction parameters.

- Stability: Avoidance of intermediate extraction and solvent evaporation steps enhances intermediate stability and final product quality.

- Spectroscopic Characterization: NMR and MS data confirm the structure and isomeric purity of the product (Z-isomer predominance).

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The thiazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxo derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring .

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate has demonstrated notable antibacterial activity, especially against gram-negative bacteria. Its mechanism of action is primarily attributed to the disruption of bacterial cell wall synthesis, similar to other thiazole-based antibiotics. Preliminary studies indicate its effectiveness against resistant bacterial strains, making it a candidate for further development in antibiotic therapy.

Table 1: Antibacterial Activity Against Various Strains

| Bacterial Strain | Activity Level | Notes |

|---|---|---|

| Escherichia coli | High | Effective against multi-drug resistant strains |

| Pseudomonas aeruginosa | Moderate | Potential for high activity in resistant strains |

| Klebsiella pneumoniae | High | Significant inhibition observed |

| Salmonella typhimurium | Moderate | Effective at higher concentrations |

Table 2: Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Oximation | Ethyl acetoacetate |

| 2 | Cyclization | Thiourea |

| 3 | Purification | Solvent extraction and crystallization |

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various applications:

- Study on Efficacy Against Resistant Strains : A recent study evaluated the compound's efficacy against multiple drug-resistant strains of E. coli and Pseudomonas aeruginosa. Results indicated significant inhibitory effects, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria.

- Pharmacokinetic Studies : Research into the pharmacokinetics of this compound has shown promising results regarding its absorption and distribution in biological systems. Its interactions with human serum proteins may influence its therapeutic efficacy .

Wirkmechanismus

The mechanism of action of Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring and hydroxyimino group play crucial roles in its biological activity. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Ethyl 2-Amino-4-Thiazoleacetate (Parent Compound)

- Structure: Lacks the α-hydroxyimino group, featuring only an ethyl ester and amino-substituted thiazole ring (CAS: 53266-94-7, C₇H₁₀N₂O₂S) .

- Applications: Primarily used as a precursor for antibiotics and agrochemicals. Its simpler structure reduces reactivity compared to hydroxyimino derivatives, limiting its utility in complex syntheses .

Ethyl 2-Amino-α-(Methoxyimino)Thiazol-4-Acetate

- Structure: Replaces the –OH group in the hydroxyimino moiety with a methoxy (–OCH₃) group (CAS: 64485-88-7, C₈H₁₁N₃O₃S) .

- Key Differences: Steric and Electronic Effects: Methoxy substitution enhances lipophilicity but reduces hydrogen-bonding capacity compared to the hydroxyimino variant . Synthetic Utility: Preferred in cephalosporin syntheses requiring steric protection of reactive intermediates .

Methyl 2-(2-Amino-1,3-Thiazol-4-yl)-2-(Methoxyimino)Ethanoate

- Structure: Methyl ester derivative with a methoxyimino group (C₇H₉N₃O₃S) .

- Crystallography : Exhibits distinct planar thiazole and ester moieties with dihedral angles of 87.33° between rings, influencing packing efficiency and stability .

- Pharmacological Relevance: Used in derivatization for β-lactam antibiotics, demonstrating higher thermal stability than hydroxyimino analogs .

OxymaPure (Ethyl 2-Cyano-2-(Hydroxyimino)Acetate)

- Structure: Contains a cyano (–CN) group instead of the thiazole-amino moiety (C₅H₇N₂O₃) .

- Functional Contrast :

Comparative Data Table

Research Findings and Pharmacological Insights

- Synthetic Efficiency: Ethyl 2-amino-α-(hydroxyimino)thiazol-4-acetate demonstrates superior reactivity in condensation reactions with hydroxylamine hydrochloride, enabling high-yield syntheses of fused heterocycles (e.g., imidazo[2,1-b][1,3]thiazoles) .

- Biological Activity: Thiazole derivatives with –NH₂ and –NOH groups exhibit enhanced antimicrobial and enzyme inhibition properties. For instance, hydroxyimino analogs show 60–80% inhibition of α-glucosidase, critical for antidiabetic drug development .

- Stability: Methoxyimino derivatives (e.g., ethyl 2-amino-α-(methoxyimino)thiazol-4-acetate) exhibit greater hydrolytic stability in acidic conditions compared to hydroxyimino variants, making them suitable for oral drug formulations .

Biologische Aktivität

Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a thiazole ring and a hydroxyimino functional group, which are crucial for its biological activity. The molecular formula is , and it typically appears as a white to yellow crystalline powder.

The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes and receptors. The thiazole ring and oxime group can modulate the activity of various biological pathways, potentially leading to inhibition or activation of specific cellular processes .

1. Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties:

- Bacterial Inhibition : Preliminary studies indicate effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections .

- Resistance Profile : Unlike many antibiotics, this compound is less affected by mycobacterial efflux pumps, indicating a lower propensity for developing resistant phenotypes .

2. Antioxidant Properties

The compound exhibits antioxidant activity, which is critical for neutralizing free radicals and protecting cells from oxidative stress. This property may contribute to its therapeutic potential in various oxidative stress-related conditions .

3. Anti-inflammatory Effects

Compounds with similar structural features often display anti-inflammatory properties. This compound may also possess such effects, making it a candidate for further exploration in inflammatory disease treatments .

Table 1: Summary of Biological Activities

Case Study: Antitubercular Activity

Research has shown that derivatives of thiazole compounds, including this compound, exhibit strong antitubercular activity. A series of analogs were synthesized and tested, revealing significant bactericidal effects with low cytotoxicity towards eukaryotic cells. These findings underscore the potential of thiazole-based compounds in developing new antitubercular therapies .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be enhanced through structural modifications. For instance, the introduction of various substituents on the thiazole ring has been shown to improve antimicrobial potency while maintaining low toxicity profiles.

Q & A

Basic Research Question

- FT-IR : Confirms functional groups (e.g., hydroxyimino C=N-O stretch at ~1650 cm⁻¹, thiazole ring vibrations at ~1500 cm⁻¹) .

- NMR : ¹H/¹³C NMR identifies substituents (e.g., ethyl ester protons at δ 1.2–1.3 ppm, thiazole protons at δ 6.5–7.5 ppm) .

- X-ray Crystallography : Resolves stereochemistry (e.g., Z/E configuration of the hydroxyimino group) and hydrogen-bonding networks critical for stability .

What strategies optimize the reaction conditions for introducing the hydroxyimino group while minimizing side products?

Advanced Research Question

- pH Optimization : Maintain pH 6.5–7.0 during oximation to avoid decomposition of the hydroxyimino moiety .

- Temperature Control : Reflux in polar aprotic solvents (e.g., DMF) enhances regioselectivity .

- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate oximation rates without compromising yield .

How does the compound’s crystal structure inform its potential biological interactions?

Advanced Research Question

X-ray data reveal intermolecular interactions (e.g., N–H···O hydrogen bonds, π-π stacking between thiazole rings) that stabilize the crystal lattice and mimic binding motifs in biological targets . For example:

- Hydrogen-bonding motifs align with enzyme active sites (e.g., bacterial penicillin-binding proteins), suggesting antimicrobial potential .

- Planarity of the thiazole ring facilitates intercalation with DNA or RNA, relevant for anticancer studies .

How can researchers address contradictory bioactivity data across studies (e.g., antimicrobial vs. anticancer activity)?

Advanced Research Question

Discrepancies often stem from assay conditions or structural variations. Mitigation strategies include:

- Standardized Assays : Use common reference strains (e.g., E. coli ATCC 25922) and control compounds (e.g., ciprofloxacin) .

- Structure-Activity Relationship (SAR) Studies : Compare derivatives (e.g., ethyl 2-(2-formamidothiazol-4-yl)acetate) to isolate functional group contributions .

- Computational Docking : Predict binding affinities to specific targets (e.g., topoisomerase II for anticancer activity) .

What are common impurities encountered during synthesis, and how are they mitigated?

Basic Research Question

- Byproducts : Unreacted starting materials (e.g., thiourea derivatives) or over-oxidized hydroxyimino groups.

- Mitigation :

- Chromatographic Purification : Silica gel column chromatography with ethyl acetate/hexane gradients removes polar impurities .

- Recrystallization : Use DMF/acetic acid mixtures to isolate high-purity crystals .

What mechanistic insights exist for the compound’s interaction with enzymatic targets?

Advanced Research Question

Studies suggest competitive inhibition via:

- Thiazole Ring Coordination : Metal ions (e.g., Mg²⁺ in kinases) bind to the thiazole nitrogen, disrupting ATP binding .

- Hydroxyimino Group Reactivity : Acts as a Michael acceptor, covalently modifying cysteine residues in proteases .

- Synergistic Effects : Combined thiazole and ester moieties enhance membrane permeability, as seen in cephalosporin analogs .

How are computational methods (e.g., DFT, MD simulations) applied to study its reactivity and stability?

Advanced Research Question

- Density Functional Theory (DFT) : Predicts tautomeric preferences (e.g., Z-configuration stabilization via intramolecular H-bonding) .

- Molecular Dynamics (MD) : Simulates solvation effects (e.g., aqueous vs. DMSO environments) on conformational flexibility .

- Docking Studies : Identify binding poses with β-lactamase enzymes, guiding analog design .

What are key considerations for scaling up synthesis from milligram to gram quantities?

Basic Research Question

- Solvent Volume Reduction : Replace reflux with microwave-assisted synthesis to shorten reaction times .

- Catalyst Recycling : Use immobilized catalysts (e.g., polymer-supported ZnCl₂) for cost-effective oximation .

- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FT-IR to maintain quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.